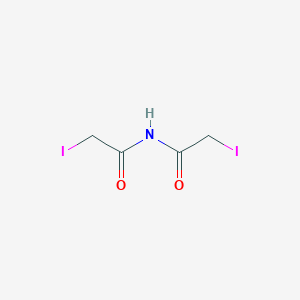
Dehydroleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Amino-4-methyl-2-pentenoic acid is an organic compound characterized by the presence of an amino group and a double bond in its structure. This compound is a derivative of pentenoic acid, where the amino group is positioned at the second carbon, and the double bond is in the Z configuration, indicating that the higher priority substituents on each carbon of the double bond are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Amino-4-methyl-2-pentenoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-methyl-2-pentenoic acid.
Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced at the second carbon. This can be achieved using reagents like ammonia or amines under specific conditions.
Catalysts and Solvents: Catalysts such as palladium or platinum may be used to facilitate the reaction, and solvents like ethanol or water can be employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of (Z)-2-Amino-4-methyl-2-pentenoic acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-2-Amino-4-methyl-2-pentenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in saturated amino acids.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is commonly used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives such as ketones or aldehydes.
Reduction Products: Saturated amino acids.
Substitution Products: Halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
(Z)-2-Amino-4-methyl-2-pentenoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which (Z)-2-Amino-4-methyl-2-pentenoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity.
Pathways: The compound can participate in metabolic pathways, where it is converted to other bioactive molecules, affecting cellular functions.
Comparaison Avec Des Composés Similaires
(E)-2-Amino-4-methyl-2-pentenoic acid: The E isomer, where the higher priority substituents are on opposite sides of the double bond.
2-Amino-4-methylpentanoic acid: A saturated analog without the double bond.
2-Amino-3-methylbutanoic acid: A similar compound with a different carbon chain length.
Uniqueness: (Z)-2-Amino-4-methyl-2-pentenoic acid is unique due to its specific configuration and the presence of both an amino group and a double bond, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
113586-23-5 |
|---|---|
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
(Z)-2-amino-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3- |
Clé InChI |
TYAFIFFKPSWZRM-HYXAFXHYSA-N |
SMILES |
CC(C)C=C(C(=O)O)N |
SMILES isomérique |
CC(C)/C=C(/C(=O)O)\N |
SMILES canonique |
CC(C)C=C(C(=O)O)N |
Synonymes |
dehydroleucine delta(Z)-leucine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)






![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)


![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
